molecular formula C24H24N2O2 B4207500 N,N-dibenzyl-3-(propionylamino)benzamide

N,N-dibenzyl-3-(propionylamino)benzamide

Cat. No.: B4207500
M. Wt: 372.5 g/mol
InChI Key: NFTKXFZEGFQWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-3-(propionylamino)benzamide is a benzamide derivative characterized by two benzyl groups attached to the amide nitrogen and a propionylamino substituent at the 3-position of the benzamide core.

Properties

IUPAC Name

N,N-dibenzyl-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-2-23(27)25-22-15-9-14-21(16-22)24(28)26(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTKXFZEGFQWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

a) N-Alkyl vs. N-Aryl Substitutions
  • 4-(Propionylamino)-N,N-dipropylbenzamide (): Replacing dibenzyl with dipropyl groups reduces steric bulk and aromatic interactions, likely decreasing melting points and increasing solubility in non-polar solvents compared to the dibenzyl analog.
  • N,N-Dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide (): The additional dibenzylamide branches increase molecular weight (C34H37N3O2 vs. C23H24N2O2 for the target compound) and may enhance crystallinity, as seen in compounds with multiple amide groups .
b) Functional Group Modifications
  • This compound’s lower molecular weight (302.76 g/mol vs. ~375 g/mol for the dibenzyl analog) may improve bioavailability.
  • N-(Anilinocarbonothioyl)benzamide derivatives (): Thiourea groups (e.g., in compound A8) enhance antioxidant activity (% inhibition: 86.6) compared to standard benzamides, highlighting the role of sulfur in radical scavenging .
a) Neuroleptic Benzamides

Compounds like amisulpride and sulpiride () share a benzamide core but feature sulfonyl groups and shorter alkyl chains. These structural differences likely explain their selective dopamine D2/D3 receptor antagonism, whereas the dibenzyl-propionylamino variant may exhibit distinct CNS activity due to increased lipophilicity .

b) P2X7 Receptor Antagonists

Pfizer’s benzamide inhibitors () with variable R1/R2/R3 groups demonstrate that small substituent changes (e.g., methyl vs. methoxy) critically impact potency in inhibiting IL-1β release. The dibenzyl-propionylamino structure could similarly modulate P2X7 receptor affinity, though empirical data are needed .

c) Antioxidant Activity

Benzamides with phenolic hydroxyl or methoxy groups (e.g., compound H10 in ) show superior antioxidant activity (% inhibition: 87.7) compared to unsubstituted analogs. The absence of such groups in the target compound suggests divergent applications, possibly in catalysis or neuropharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-3-(propionylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N,N-dibenzyl-3-(propionylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.